
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester, also known as diisobutyl phthalate, is a chemical compound with the molecular formula C16H22O4. It is a colorless, oily liquid with a faint aromatic odor. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester is synthesized through the esterification of phthalic anhydride with isobutanol. The reaction is typically catalyzed by sulfuric acid. The process involves heating phthalic anhydride and isobutanol in the presence of the acid catalyst, which facilitates the formation of the ester bond .
Industrial Production Methods
In industrial settings, the esterification reaction is carried out in large reactors where phthalic anhydride and isobutanol are mixed in a specific ratio. The mixture is heated to a temperature of around 150-200°C, and sulfuric acid is added as a catalyst. The reaction is allowed to proceed for several hours, after which the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken, resulting in the formation of phthalic acid and isobutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and either hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis) at elevated temperatures.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Phthalic acid and isobutanol.
Transesterification: A different ester (depending on the alcohol used) and isobutanol.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its role in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.
Industry: Widely used in the manufacture of plastics, adhesives, and coatings
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces between polymer chains. In biological systems, it can disrupt cellular processes by altering membrane fluidity and interacting with proteins involved in signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with two isobutyl groups.
1,2-Benzenedicarboxylic acid, diisopropyl ester: Contains isopropyl groups instead of isobutyl groups.
1,2-Benzenedicarboxylic acid, dibutyl ester: Contains butyl groups instead of isobutyl groups.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to act as a plasticizer makes it valuable in various industrial applications, particularly in the production of flexible and durable plastic products .
Eigenschaften
Molekularformel |
C12H13O4- |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/p-1 |
InChI-Schlüssel |
RZJSUWQGFCHNFS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


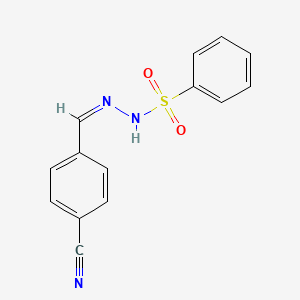

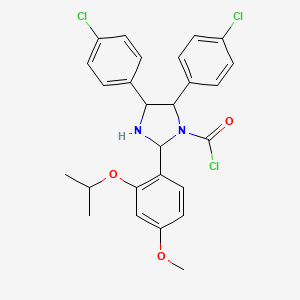
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
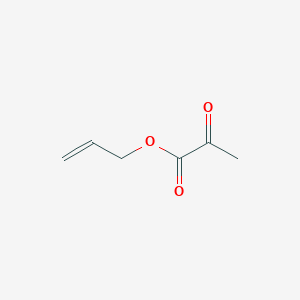
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)

![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
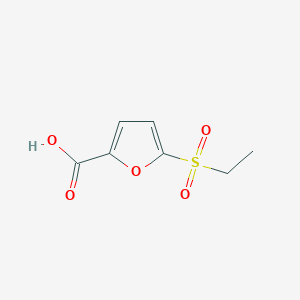

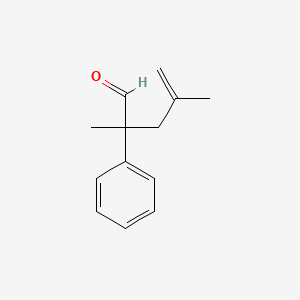
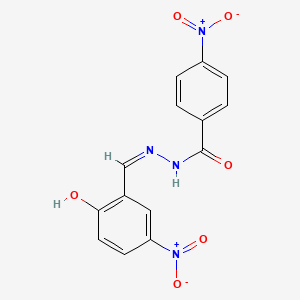
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
